ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
CAS No. |
180424-22-0 |
|---|---|
Molecular Formula |
C11H12N4O4 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 3-amino-1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-3-19-11(16)9-8(12)7-4-6(15(17)18)5-13-10(7)14(9)2/h4-5H,3,12H2,1-2H3 |
InChI Key |
NAEFISQWKNCPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)N=CC(=C2)[N+](=O)[O-])N |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[2,3-b]Pyridine Scaffold Construction
The synthesis begins with the construction of the pyrrolo[2,3-b]pyridine core. A common precursor is 5-nitro-1H-pyrrolo[2,3-b]pyridine (13) , which serves as the foundational scaffold . This intermediate is typically synthesized via cyclization reactions involving nitropyridine derivatives. For example, nitration of 1H-pyrrolo[2,3-b]pyridine using a mixture of nitric acid and sulfuric acid introduces the nitro group at position 5, leveraging the inherent reactivity of the heterocyclic ring .
The introduction of the methyl group at the pyrrole nitrogen and iodine at position 3 is achieved through a one-pot reaction. Treating 13 with methyl iodide (or dimethyl sulfate) in the presence of a base such as potassium carbonate facilitates N-methylation, yielding 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine . Subsequent iodination using N-iodosuccinimide (NIS) or molecular iodine under acidic conditions installs the iodine substituent at position 3, producing 3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (14) . Concurrently, the ethyl ester group at position 2 is introduced via esterification during this step, often employing ethyl chloroformate or via cyclization with ethyl acetoacetate in a Knorr-type synthesis.
Reaction Conditions
-
N-Methylation : CH₃I, K₂CO₃, DMF, 60°C, 6–8 hours.
-
Iodination : NIS, CH₃COOH, rt, 12 hours.
-
Esterification : Ethyl chloroformate, pyridine, 0°C → rt, 4 hours .
Suzuki-Miyaura Cross-Coupling for Functionalization
The iodinated intermediate 14 undergoes Suzuki-Miyaura cross-coupling with boronate esters to introduce aryl or alkenyl groups. For instance, coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) replaces the iodine atom with a phenyl group, yielding 15 . While this step is optional depending on the target derivative, it highlights the versatility of the intermediate for further functionalization.
Key Catalytic System
Transfer Hydrogenation for Nitro Reduction and Olefin Saturation
In cases where the nitro group at position 5 requires reduction to an amine, transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C) in ethanol achieves simultaneous reduction of the nitro group and saturation of any exocyclic double bonds. This step converts 15 to 3-amino-1-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (16) . However, for the target compound (ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate ), the nitro group must remain intact, necessitating selective reaction conditions.
Catalytic Amination at Position 3
To retain the nitro group at position 5 while introducing the amino group at position 3, a catalytic amination strategy is employed. Treating 14 with benzophenone imine and a palladium catalyst (e.g., Pd₂(dba)₃) in the presence of Xantphos as a ligand facilitates the substitution of iodine with a protected amine. Subsequent acidic hydrolysis removes the benzophenone protecting group, yielding the free amine .
Reaction Conditions
-
Catalytic Amination : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, dioxane, 100°C, 24 hours.
Final Esterification and Purification
The ethyl ester group at position 2 is typically introduced early in the synthesis (Step 2). Final purification via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol ensures high purity .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors optimize the iodination and amination steps, improving yield and reproducibility. Automated systems monitor reaction parameters (temperature, pH) to maintain consistency.
Analytical Data and Characterization
Key Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.36 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.37 (q, J = 7.0 Hz, 2H, OCH₂), 7.18 (dd, J = 4.5, 8.4 Hz, 1H, Ar-H), 7.76 (d, J = 8.1 Hz, 1H, Ar-H), 8.45 (d, J = 1.5 Hz, 1H, Ar-H) .
Challenges and Optimization
-
Nitration Selectivity : Achieving exclusive nitration at position 5 requires careful control of reaction conditions (HNO₃/H₂SO₄, 0–5°C) .
-
Amination Efficiency : Catalytic amination yields depend on ligand choice; Xantphos outperforms monodentate ligands in minimizing side reactions .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Reagents/Conditions | Advantages |
|---|---|---|---|---|
| 1 | Nitration | 65–75 | HNO₃, H₂SO₄, 0°C | High regioselectivity |
| 2 | N-Methylation/Iodination | 70–80 | CH₃I, NIS, K₂CO₃ | One-pot efficiency |
| 3 | Catalytic Amination | 50–60 | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Retains nitro group |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Amines, alkyl halides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ethyl 3-amino-1-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Scientific Research Applications
Structure
The compound contains a pyrrole ring fused with a pyridine structure, characterized by the presence of amino and nitro groups that may enhance its biological activity.
Cancer Therapy
Recent studies have highlighted the compound's potential as a therapeutic agent targeting FGFRs. Abnormal activation of FGFR signaling is implicated in various cancers, making FGFR inhibitors crucial in cancer treatment strategies. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFR1, FGFR2, and FGFR3, with one derivative demonstrating significant inhibitory activity (IC50 values of 7 nM for FGFR1) and inducing apoptosis in breast cancer cells (4T1 cell line) .
Antimicrobial Activity
The structural characteristics of ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains. The presence of nitro groups is often associated with increased antibacterial activity .
Neuroprotective Effects
Emerging research points to the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives. These compounds may modulate pathways involved in neurodegenerative diseases by inhibiting specific receptors or enzymes linked to neuronal damage. The ability to cross the blood-brain barrier enhances their therapeutic potential .
Case Study 1: Inhibition of Fibroblast Growth Factor Receptors
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that compounds structurally related to this compound exhibited potent inhibition against FGFRs. The lead compound showed promising results in vitro by reducing cell proliferation and inducing apoptosis in cancer cell lines .
Case Study 2: Antibacterial Screening
In an antibacterial screening assay, several derivatives were tested against common pathogens. Results indicated that compounds containing the pyrrolo[2,3-b]pyridine scaffold displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Isomerism and Substituent Effects
The target compound’s pyrrolo[2,3-b]pyridine ring system differs from the [2,3-c] isomer found in analogs (e.g., compounds 9a and 9b in ). Key substituent comparisons include:
- Nitro (position 5) : The nitro group in the target compound is a strong electron-withdrawing group (EWG), contrasting with the chloro (EWG in 9b ) and methoxy (electron-donating group in ’s compound). Nitro groups often enhance electrophilic reactivity but may reduce stability .
- Methyl (position 1) : This substituent introduces steric hindrance, which may slow down nucleophilic attacks compared to unsubstituted analogs like 9a .
Data Table: Comparative Properties of Pyrrolopyridine Derivatives
Biological Activity
Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₂N₄O₄
- Molecular Weight : 264.237 g/mol
- CAS Number : 180424-22-0
- Melting Point : 128–130 °C
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study conducted on various pyrrole derivatives indicated that compounds with similar structures exhibited significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl 3-amino... | 4 - 32 | Mycobacterium tuberculosis |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
These findings suggest that ethyl 3-amino... could serve as a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria .
2. Anticancer Activity
Recent research has highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutics.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
3. Anti-inflammatory Activity
The compound also exhibited anti-inflammatory properties in various assays. In a model using lipopolysaccharide (LPS)-stimulated macrophages, ethyl 3-amino... significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 80 |
| IL-6 | 300 | 90 |
These results indicate that ethyl 3-amino... may have therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy Against MDR-TB
A comprehensive study assessed the efficacy of ethyl 3-amino... against multidrug-resistant Mycobacterium tuberculosis. The compound demonstrated significant activity with an MIC range of 16–64 µg/mL against MDR strains, suggesting its potential as a novel therapeutic agent in combating tuberculosis .
Research Findings on Structure-Activity Relationships (SAR)
Investigations into the SAR of pyrrole derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, the introduction of electron-withdrawing groups at the nitrogen positions improved both antimicrobial and anticancer activities. This highlights the importance of chemical structure in influencing biological outcomes .
Q & A
Q. What are the standard synthetic protocols for preparing ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?
Methodological Answer: The compound is synthesized via multi-step heterocyclic chemistry, typically involving:
- Nitration : Introduction of the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Amination : Selective substitution at the 3-position using ammonia or ammonium acetate in ethanol under reflux (70–80°C) .
- Esterification : Ethyl ester formation via coupling reactions (e.g., EDCI/DMAP) or direct alkylation of carboxylate intermediates .
Key validation steps include ¹H NMR (e.g., δ 1.32 ppm for ethyl CH₃, 4.27 ppm for ester CH₂) and LCMS (e.g., ESIMS m/z 328.2 for analogous structures) .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility : Perform gradient solubility tests in solvents (DMSO, EtOH, H₂O) using UV-Vis spectroscopy or HPLC to quantify saturation points.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LCMS monitoring. For example, nitro-group reduction or ester hydrolysis may occur, detectable via loss of parent ion (e.g., m/z 328.2 → 300.1) .
- pH Sensitivity : Test stability in buffered solutions (pH 1–12) to identify optimal storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. LCMS) for this compound?
Methodological Answer:
- NMR Artifacts : For complex splitting patterns (e.g., pyrrolo-pyridine ring protons), use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to assign signals accurately. For example, aromatic protons in similar structures show δ 6.32–7.57 ppm .
- LCMS Discrepancies : If unexpected adducts (e.g., Na⁺/K⁺) or in-source fragmentation occur, re-analyze with alternative ionization modes (APCI vs. ESI) or lower cone voltages .
- Quantitative Validation : Cross-validate purity using orthogonal methods (HPLC-UV, ¹H NMR integration) to reconcile conflicting data .
Q. How can computational modeling optimize the reaction pathway for higher yields?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps (e.g., nitro-group orientation during nitration).
- Reaction Path Search : Apply ICReDD’s methodology to screen reaction conditions (solvent, catalyst, temperature) via automated workflows, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing pyrrolo-pyridine synthesis data (e.g., yields, reaction times) to predict optimal parameters. For example, boronic acid cross-coupling reactions achieve ~28% yield under Pd(PPh₃)₄ catalysis .
Q. What experimental design principles improve scalability for gram-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design can optimize nitration efficiency while minimizing byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Green Chemistry Metrics : Calculate E-factors and atom economy to prioritize sustainable protocols (e.g., replacing toxic solvents with cyclopentyl methyl ether) .
Contradictions in Literature
- Yield Variability : Nitration yields range from 23% to 72% depending on temperature control and reagent purity . Validate protocols with internal controls.
- Spectral Assignments : Discrepancies in aromatic proton shifts (δ 6.62–7.80 ppm) highlight the need for deuterated solvent standardization (DMSO-d₆ vs. CDCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
